4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde
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Overview
Description
4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde is an organic compound with the molecular formula C26H16N2O2 and a molecular weight of 388.43 g/mol This compound is characterized by the presence of two benzaldehyde groups attached to a 1,10-phenanthroline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde typically involves multi-step organic reactions. One common method starts with the reaction of 1,10-phenanthroline with benzaldehyde under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline core can undergo substitution reactions, where functional groups are introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid.
Reduction: 4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzyl alcohol.
Substitution: Various substituted phenanthroline derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde largely depends on its interaction with metal ions. As a ligand, it coordinates with metal ions to form stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or biological activity, depending on the nature of the metal ion and the coordination environment .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,10-Phenanthroline-2,9-diyl)dibenzaldehyde: Similar structure but with different substitution positions on the phenanthroline core.
4,4’-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid: Contains additional functional groups that alter its chemical properties.
Uniqueness
4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde is unique due to its specific substitution pattern on the phenanthroline core, which influences its coordination behavior with metal ions and its reactivity in various chemical reactions. This uniqueness makes it a valuable compound for research in coordination chemistry and materials science.
Properties
Molecular Formula |
C26H16N2O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[8-(4-formylphenyl)-1,10-phenanthrolin-3-yl]benzaldehyde |
InChI |
InChI=1S/C26H16N2O2/c29-15-17-1-5-19(6-2-17)23-11-21-9-10-22-12-24(14-28-26(22)25(21)27-13-23)20-7-3-18(16-30)4-8-20/h1-16H |
InChI Key |
AOFZLURFUJSCCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)C=O |
Origin of Product |
United States |
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